A Comprehensive Technical Guide on the Basic Properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one
A Comprehensive Technical Guide on the Basic Properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, also commonly known as Isatin Bis-cresol, is a member of the indoles chemical class.[1][2] Structurally, it is characterized by an indolin-2-one core with two 4-hydroxy-3-methylphenyl groups attached at the C3 position. This compound serves as a useful material in the production of polycarbonates.[2][3] While research into the specific biological activities of this molecule is limited, the broader class of 3-substituted indolin-2-one derivatives has been investigated for various pharmacological applications, including potential anticancer and anti-inflammatory properties.[4][5][6][7] This document provides a detailed overview of the fundamental physicochemical properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one, along with standard experimental protocols for their determination.
Core Chemical and Physical Properties
The fundamental properties of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one are summarized below. These parameters are critical for its handling, formulation, and application in research and development.
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,3-bis(4-hydroxy-3-methylphenyl)-1H-indol-2-one | [1] |
| Synonyms | Isatin Bis-cresol (IBK), 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on | [1][3][8] |
| CAS Number | 47465-97-4 | [1][2][3] |
| Molecular Formula | C₂₂H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 345.39 g/mol | [2][3] |
| Appearance | White to Off-White Solid | [2][3] |
| Melting Point | 250-251 °C | [2][3] |
| Boiling Point | 560.4 ± 50.0 °C (Predicted) | [2][3] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][3] |
| pKa | 9.81 ± 0.35 (Predicted) | [2][3] |
Synthesis and Characterization Workflow
The synthesis and subsequent characterization of 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one follow a logical progression from synthesis to purification and property determination.
Synthesis Pathway
The synthesis of this compound can be achieved via a Friedel-Crafts-type reaction between isatin and o-cresol.[2]
Physicochemical Characterization Workflow
A standard workflow for determining the key physicochemical properties of the synthesized compound.
Experimental Protocols
Detailed methodologies for determining the key properties outlined above are provided for reproducibility.
Melting Point Determination (Capillary Method)
This protocol determines the temperature range over which the solid compound transitions to a liquid. A narrow melting range (typically < 2°C) is indicative of high purity.[9]
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Sample Preparation: A small amount of the dry, solid compound is finely ground into a powder. The open end of a glass capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the sample into the sealed end to a height of 2-3 mm.[10]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., MelTemp).
-
Heating and Observation:
-
An initial rapid heating is performed to determine an approximate melting point.[10] A fresh sample should be used for the precise determination.[10]
-
For the accurate measurement, the apparatus is heated rapidly to about 15-20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Solubility Determination
This protocol establishes a qualitative or quantitative measure of the compound's solubility in various solvents.
-
Solvent Selection: A panel of solvents is chosen, typically ranging from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., water, methanol, ethanol).[11] Aqueous solutions of acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) are also used to test for the presence of basic or acidic functional groups.[12]
-
Procedure:
-
Observation and Classification: The sample is visually inspected for dissolution.
-
Soluble: The solid completely disappears, forming a clear solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.[11]
-
For acid/base tests, solubility in aqueous base (NaOH) indicates an acidic functional group, while solubility in aqueous acid (HCl) indicates a basic functional group.[12]
-
pKa Determination (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring pH changes during titration. The two phenolic hydroxyl groups are the primary acidic sites on the molecule.
-
Sample Preparation: A precise amount of the compound is weighed and dissolved in a suitable solvent system. Given its slight solubility in methanol, a co-solvent system (e.g., methanol-water or DMSO-water) may be required.[2][14]
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.
-
Titration Procedure:
-
The initial pH of the solution is recorded.
-
The titrant (NaOH) is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
-
Data Analysis:
-
The pH is plotted against the volume of titrant added, generating a titration curve.
-
The equivalence point(s) are identified from the inflection point(s) of the curve.
-
The pKa is determined as the pH at the half-equivalence point.[15][16] For a molecule with multiple acidic protons, multiple equivalence points and corresponding pKa values may be observed.
-
Biological Context
While specific signaling pathway interactions for 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one are not extensively documented, the indolin-2-one scaffold is a well-known pharmacophore. Derivatives of this core structure have been explored as potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling.[7] Furthermore, related 3-substituted-indolin-2-one compounds have demonstrated anti-inflammatory effects by suppressing the production of inflammatory mediators like TNF-α and IL-6 and inhibiting key signaling pathways such as MAPK and NF-κB in macrophages.[5] The 3-(4-hydroxyphenyl)indoline-2-one scaffold, in particular, has emerged as a promising candidate for developing targeted anticancer therapies.[4][6] These findings suggest that 3,3-Bis(4-hydroxy-3-methylphenyl)indolin-2-one could be a valuable starting point for medicinal chemistry campaigns.
References
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- 3. 3,3-Bis(3-methyl-4-hydroxyphenyl)indoline-2-on | 47465-97-4 [chemicalbook.com]
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- 6. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. athabascau.ca [athabascau.ca]
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